molecular formula C18H12BrN3O3 B2618235 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid CAS No. 1574302-94-5

8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid

Cat. No.: B2618235
CAS No.: 1574302-94-5
M. Wt: 398.216
InChI Key: QTXKPKYLKSVGNT-UHFFFAOYSA-N
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Description

8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid is a complex organic compound that belongs to the class of pyrimidoindazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a methoxyphenyl group in its structure suggests potential interactions with various biological targets, making it a compound of interest for further research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with the brominated indazole in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 8-Bromo-4-(4-hydroxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid.

    Reduction: Formation of 4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyphenyl group may facilitate binding to these targets, leading to modulation of their activity. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid: Lacks the bromine atom, which may affect its biological activity.

    8-Chloro-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological effects.

    4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxamide: Contains an amide group instead of a carboxylic acid, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the bromine atom and the methoxyphenyl group in 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3/c1-25-12-5-2-10(3-6-12)16-9-15(18(23)24)20-17-13-7-4-11(19)8-14(13)21-22(16)17/h2-9H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXKPKYLKSVGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C4C=CC(=CC4=NN23)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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